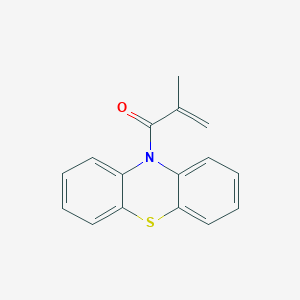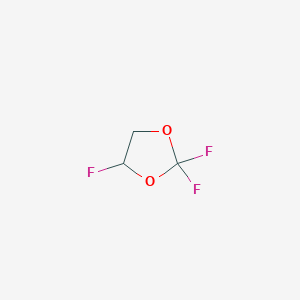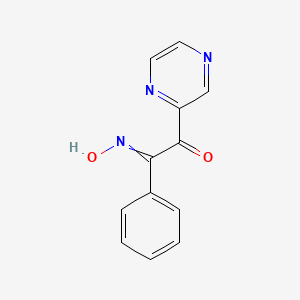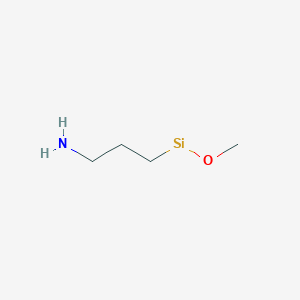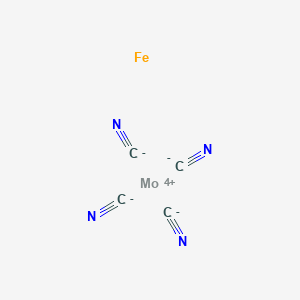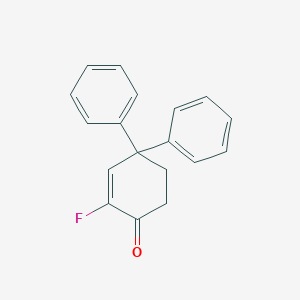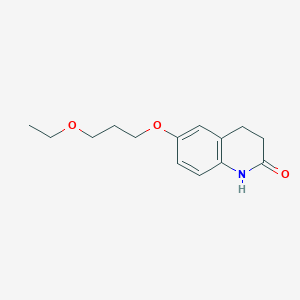![molecular formula C12H15BrO B14508742 1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene CAS No. 64340-86-9](/img/structure/B14508742.png)
1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene is an organic compound with the molecular formula C11H13BrO It is a derivative of benzene, where a bromine atom is substituted at the para position, and a 2-methylbut-3-en-2-yloxy group is attached via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene can be synthesized through a multi-step process. One common method involves the reaction of 4-bromophenol with 3,3-dimethylallyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction typically proceeds under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Applications De Recherche Scientifique
1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-methyl-2-butene: Similar in structure but with different substitution patterns.
4-Bromo-1-butene: Another brominated benzene derivative with different functional groups.
Uniqueness
1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene is unique due to its specific substitution pattern and the presence of the 2-methylbut-3-en-2-yloxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
64340-86-9 |
|---|---|
Formule moléculaire |
C12H15BrO |
Poids moléculaire |
255.15 g/mol |
Nom IUPAC |
1-bromo-4-(2-methylbut-3-en-2-yloxymethyl)benzene |
InChI |
InChI=1S/C12H15BrO/c1-4-12(2,3)14-9-10-5-7-11(13)8-6-10/h4-8H,1,9H2,2-3H3 |
Clé InChI |
KNTHDUPHVAQCCL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=C)OCC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


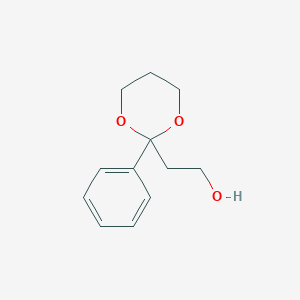

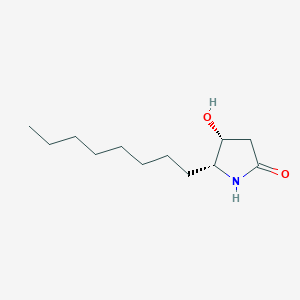
![Diethyl [ethoxy(furan-2-yl)methyl]phosphonate](/img/structure/B14508677.png)
![1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene](/img/structure/B14508678.png)
